2-Oxa-5-azaspiro[3.4]octane oxalate belongs to a class of compounds containing the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system. This heterocyclic system is of significant interest in organic chemistry due to its presence in naturally occurring bioactive molecules like oxazolomycin []. While its oxalate salt hasn't been extensively studied, the parent compound, 2-oxa-5-azaspiro[3.4]octane, has been investigated as a potential surrogate for piperazine and morpholine in medicinal chemistry [].
The compound is available commercially, notably from suppliers like Thermo Scientific and VWR, where it is sold in purities of up to 96% . It falls under the category of oxalates, which are salts or esters of oxalic acid, and is categorized as a spiro compound due to its distinctive bicyclic structure.
The synthesis of 2-Oxa-5-azaspiro[3.4]octane oxalate typically involves complex organic reactions. One notable method includes the use of a tandem aldol-lactonization reaction, which allows for the formation of the spirocyclic structure through the coupling of carbonyl compounds .
The molecular structure of 2-Oxa-5-azaspiro[3.4]octane oxalate features a unique spiro arrangement where two rings share a single atom.
C1CC2(COC2)NC1.C(=O)(C(=O)O)O, which illustrates its complex connectivity.2-Oxa-5-azaspiro[3.4]octane oxalate participates in several chemical reactions due to its functional groups.
The mechanism of action for 2-Oxa-5-azaspiro[3.4]octane oxalate is primarily studied in pharmacological contexts, particularly regarding its potential as an agonist for certain receptors.
The physical and chemical properties of 2-Oxa-5-azaspiro[3.4]octane oxalate are crucial for understanding its behavior in various environments.
2-Oxa-5-azaspiro[3.4]octane oxalate has several scientific applications:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5